Cas no 925-78-0 (Nonan-3-one)

Nonan-3-one structure
Nonan-3-one structure
상품 이름:Nonan-3-one
CAS 번호:925-78-0
MF:C9H18O
메가와트:142.238623142242
MDL:MFCD00009541
CID:40246
PubChem ID:87573614

Nonan-3-one 화학적 및 물리적 성질

이름 및 식별자

    • Nonan-3-one
    • Ethyl n-hexyl ketone
    • 3-Nonanone
    • 3-Nonanon
    • Aethyl-n-hexyl-keton
    • ethyl hexyl ketone
    • Ethylhexylketon
    • FEMA 3440
    • Nonan-3-on
    • nonan-7-one
    • Nonanon-3
    • n-Hexyl ethyl ketone
    • MDL: MFCD00009541
    • 인치: 1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
    • InChIKey: IYTXKIXETAELAV-UHFFFAOYSA-N
    • 미소: O=C(CCCCCC)CC
    • BRN: 1700447

계산된 속성

  • 정밀분자량: 142.13600
  • 동위원소 질량: 142.135765
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 86.7
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 분자량: 142.24

실험적 성질

  • 색과 성상: 무색 액체.
  • 밀도: 0.821 g/mL at 25 °C(lit.)
  • 융해점: -8 °C
  • 비등점: 187-188 °C(lit.)
  • 플래시 포인트: 화씨 온도: 154.4°f< br / >섭씨: 68 ° C< br / >
  • 굴절률: n20/D 1.42(lit.)
  • 용해도: insoluble in water; soluble in alcohol and oils
  • PSA: 17.07000
  • LogP: 2.93590
  • 굴절률: 1.417-1.423
  • 용해성: 물에 녹지 않고 에탄올\에테르\벤젠\클로로포름\아세톤과 혼용 가능
  • FEMA: 3440 | 3-NONANONE

Nonan-3-one 보안 정보

Nonan-3-one 세관 데이터

  • 세관 번호:2914190090
  • 세관 데이터:

    ?? ?? ??:

    2914190090

    개요:

    2914190090 기타 산소기단을 함유하지 않은 무환케톤.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914190090 다른 산소 관능단을 가지고 있지 않은 아세톤.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

Nonan-3-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19878-100g
3-Nonanone, 98%
925-78-0 98%
100g
¥1845.00 2023-03-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04681-SAmPLE
Nonan-3-one
925-78-0
SAmPLE
¥768.0 2021-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04681-100g
Nonan-3-one
925-78-0
100g
¥3328.0 2021-09-03
abcr
AB124944-25 g
3-Nonanone, 98%; .
925-78-0 98%
25 g
€75.80 2023-07-20
Enamine
EN300-7068969-25.0g
nonan-3-one
925-78-0 95%
25g
$54.0 2023-05-30
Enamine
EN300-7068969-10.0g
nonan-3-one
925-78-0 95%
10g
$40.0 2023-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158994-25ML
Nonan-3-one
925-78-0 >97.0%(GC)
25ml
¥388.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158994-1ml
Nonan-3-one
925-78-0 >97.0%(GC)
1ml
¥46.90 2023-09-01
abcr
AB124944-25g
3-Nonanone, 98%; .
925-78-0 98%
25g
€78.30 2025-02-18
Aaron
AR003TZ4-1g
Nonan-3-one
925-78-0 98%
1g
$5.00 2025-02-10

Nonan-3-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  2 h, 1 atm, rt
참조
Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand
Zhang, Ruipu; Zhang, Runze; Jian, Ruijun; Zhang, Long; Zhang, Ming-Tian; et al, Nature Communications, 2022, 13(1),

합성회로 2

반응 조건
1.1 Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene
1.2 Reagents: Oxygen
참조
Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System
Csjernyik, Gabor; Ell, Alida H.; Fadini, Luca; Pugin, Benoit; Baeckvall, Jan-E., Journal of Organic Chemistry, 2002, 67(5), 1657-1662

합성회로 3

반응 조건
1.1 Reagents: Trifluoroacetic anhydride ,  Borane, chloro- ;  0 °C
1.2 Reagents: Hydrogen peroxide ,  Hydroxide Solvents: Water
참조
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

합성회로 4

반응 조건
1.1 Catalysts: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate
참조
t-Butyl 4-Benzoylperbenzoate
Simpkins, Nigel S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 5

반응 조건
1.1 Reagents: Diphenyl diselenide ,  Sodium borohydride Solvents: Ethanol
참조
α,β-Epoxy sulfoxides as useful intermediates in organic synthesis. I. A novel synthesis of dialkyl ketones and a synthesis of aldehydes from ketones by one carbon elongation
Satoh, Tsuyoshi; Kaneko, Youhei; Izawa, Takao; Sakata, Kiichi; Yamakawa, Koji, Bulletin of the Chemical Society of Japan, 1985, 58(7), 1983-90

합성회로 6

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2,2,6,6-Tetramethyl-4-(2-propyn-1-yloxy)-1-piperidinyloxy (reaction products with azidomethyl polystyrene) Solvents: Dichloromethane ;  5 h, 0 °C
참조
Expedient immobilization of TEMPO by copper-catalyzed azide-alkyne [3+2]-cycloaddition onto polystyrene resin
Gheorghe, Alexandru; Matsuno, Ai; Reiser, Oliver, Advanced Synthesis & Catalysis, 2006, 348(9), 1016-1020

합성회로 7

반응 조건
1.1 Catalysts: Ceria ;  698 - 723 K
참조
Method for production of ketones from monocarboxylic acid anhydrides
, Poland, , ,

합성회로 8

반응 조건
1.1 Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)(tricyclohexylphosph… Solvents: Chloroform
참조
Improved Efficiency of the Ruthenium-Catalyzed Redox Isomerization of Allyl Alcohols
Slugovc, Christian; Rueba, Eva; Schmid, Roland; Kirchner, Karl, Organometallics, 1999, 18(20), 4230-4233

합성회로 9

반응 조건
참조
New method for the synthesis of ketones by the reaction of 8-acyloxyquinolines with organoaluminum compounds
Tolstikov, G. A.; Valitov, F. Kh.; Kuchin, A. V., Zhurnal Obshchei Khimii, 1982, 52(6), 1328-34

합성회로 10

반응 조건
1.1 Solvents: Acetonitrile
참조
S-cyanomethyl dithiocarbamate, selective alkylation and ketone synthesis in aqueous medium
Masuyama, Yoshiro; Ueno, Yoshio; Okawara, Makoto, Tetrahedron Letters, 1976, (34), 2967-70

합성회로 11

반응 조건
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
참조
A new synthesis of ketones from 1,2-dimethoxyethenyllithium, organoboranes, and alkyl fluorosulfonates
Yogo, Toshinobu; Koshino, Junji; Suzuki, Akira, Chemistry Letters, 1981, (8), 1059-60

합성회로 12

반응 조건
참조
New method of ketone preparation via organoaluminum compounds
Tolstikov, G. A.; Valitov, F. Kh.; Kuchin, A. V., Zhurnal Obshchei Khimii, 1981, 51(7),

합성회로 13

반응 조건
1.1 Reagents: Carbon monoxide ,  Zinc ,  Cobalt dibromide Solvents: tert-Butanol ,  Toluene
참조
New methods of hydroformylation of olefins and isomerization of allyl alcohols using the CoBr2/Zn/CO/t-BuOH reagent system
Rajesh, Thotapally; Periasamy, Mariappan, Indian Journal of Chemistry, 2001, (10), 989-993

합성회로 14

반응 조건
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
참조
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

합성회로 15

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: Dimethylformamide
참조
Electrochemical organyl group transfer of triorganylboranes to carboxylic acid chlorides and carboxylic acid anhydrides using copper sacrificial anode
Choi, Jung Hoon; Cho, Seong Wook; Kim, Beom Sung, Bulletin of the Korean Chemical Society, 1999, 20(9), 989-990

합성회로 16

반응 조건
1.1 Reagents: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate Solvents: Benzene
참조
Low temperature free-radical reactions initiated with tert-butyl p-benzoylperbenzoate. Selective acyl radical additions to substituted olefins
Gottschalk, Peter; Neckers, D. C., Journal of Organic Chemistry, 1985, 50(19), 3498-502

합성회로 17

반응 조건
참조
A convenient preparative method of unsymmetrical ketones and aliphatic aldehydes by thermolysis of homoallylic alcohols
Inaba, Teruhiko; Sakamoto, Masami; Watanabe, Shoji; Takahashi, Ikufumi; Fujita, Tsutomu, Journal of Chemical Technology and Biotechnology, 1990, 48(4), 483-92

합성회로 18

반응 조건
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Benzene
참조
A new synthetic method for the preparation of ketones by denitrification of α-nitro ketones
Ono, Noboru; Fujii, Masayuki; Kaji, Aritsune, Synthesis, 1987, (6), 532-5

합성회로 19

반응 조건
1.1 Reagents: Cuprous chloride
참조
Coupling reactions of organoaluminates with acid chlorides or anhydrides catalyzed by copper compounds. A convenient route to ketones from 1-olefins via hydroalumination
Sato, Fumie; Kodama, Hiroyuki; Tomuro, Yasuji; Sato, Masao, Chemistry Letters, 1979, (6), 623-6

합성회로 20

반응 조건
참조
Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compounds
Desmaele, D., Science of Synthesis, 2005, 26, 301-399

Nonan-3-one Raw materials

Nonan-3-one Preparation Products

Nonan-3-one 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:925-78-0)3-Nonanone
25823483
순결:98%
재다:Company Customization
가격 ($):문의